molecular formula C22H32OS B13969500 6-Decyl-3-methylthio-2-methoxynaphthalene

6-Decyl-3-methylthio-2-methoxynaphthalene

Cat. No.: B13969500
M. Wt: 344.6 g/mol
InChI Key: AEIDGLABIJGUSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(7-Decyl-3-methoxynaphthalen-2-yl)(methyl)sulfane: is an organic compound with a complex structure that includes a naphthalene ring substituted with a decyl chain, a methoxy group, and a methylsulfane group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7-Decyl-3-methoxynaphthalen-2-yl)(methyl)sulfane typically involves multi-step organic reactions. One common approach is to start with a naphthalene derivative and introduce the decyl chain through a Friedel-Crafts alkylation reaction. The methoxy group can be introduced via a methylation reaction using reagents such as dimethyl sulfate or methyl iodide.

Industrial Production Methods

Industrial production of (7-Decyl-3-methoxynaphthalen-2-yl)(methyl)sulfane may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

(7-Decyl-3-methoxynaphthalen-2-yl)(methyl)sulfane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(7-Decyl-3-methoxynaphthalen-2-yl)(methyl)sulfane has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (7-Decyl-3-methoxynaphthalen-2-yl)(methyl)sulfane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity, disruption of cell membranes, or interference with cellular signaling processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(7-Decyl-3-methoxynaphthalen-2-yl)(methyl)sulfane is unique due to the presence of the decyl chain, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s solubility, reactivity, and interactions with other molecules, making it valuable for specific applications .

Properties

Molecular Formula

C22H32OS

Molecular Weight

344.6 g/mol

IUPAC Name

6-decyl-2-methoxy-3-methylsulfanylnaphthalene

InChI

InChI=1S/C22H32OS/c1-4-5-6-7-8-9-10-11-12-18-13-14-19-16-21(23-2)22(24-3)17-20(19)15-18/h13-17H,4-12H2,1-3H3

InChI Key

AEIDGLABIJGUSX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC1=CC2=CC(=C(C=C2C=C1)OC)SC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.